Diundecyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
diundecyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVHEQUEHCEAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Record name | DIUNDECYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID7025215 | |
| Record name | Diundecyl phthalate | |
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Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid; mp = 35.5 deg C; [HSDB] Colorless odorless liquid; [CAMEO] mp = -9 deg C; [eChemPortal: HPVIS] Liquid; [MSDSonline] | |
| Record name | DIUNDECYL PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | DIUNDECYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 1.11 mg/L at 20 °C | |
| Record name | DIUNDECYL PHTHALATE | |
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| Record name | DIUNDECYL PHTHALATE | |
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Density |
0.955 g/cu m at 20 °C | |
| Record name | DIUNDECYL PHTHALATE | |
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Color/Form |
Crystals from ethanol | |
CAS No. |
3648-20-2, 39393-37-8 | |
| Record name | DIUNDECYL PHTHALATE | |
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| Record name | Diundecyl phthalate | |
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| Record name | Diundecyl phthalate | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |
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| Record name | Diundecyl phthalate | |
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| Record name | DIUNDECYL PHTHALATE | |
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Melting Point |
35.5 °C | |
| Record name | DIUNDECYL PHTHALATE | |
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Toxicological Profiles and Mechanisms of Action of Diundecyl Phthalate
Endocrine Disruption Mechanisms
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. nih.govceon.rs These chemicals are pervasive in the environment due to their use as plasticizers in a wide array of consumer products. ceon.rsnih.gov The endocrine-disrupting capabilities of phthalates, including high molecular weight compounds like Diundecyl phthalate (B1215562) (DUP), are a subject of concern, particularly regarding their impact on the male reproductive system. nih.govcpsc.gov The primary mechanism of action for many phthalates involves interfering with the intricate signaling and metabolic pathways responsible for producing androgens, the key male sex hormones. nih.gov
Testicular steroidogenesis is the biological process responsible for producing androgens, which are crucial for the development, maintenance, and function of the male reproductive system. nih.gov Disruption of this process can lead to developmental abnormalities and reproductive dysfunction. nih.gov Certain phthalates exert anti-androgenic effects by directly targeting the function of Leydig cells in the testes, which are responsible for testosterone production. mdpi.com
Exposure to certain phthalates during critical windows of development can suppress the production of testosterone in the fetal testes. nih.gov This effect is a key initiating event in the development of male reproductive disorders. Studies on various phthalates have demonstrated a direct inhibition of fetal Leydig cell testosterone synthesis.
For instance, research on Diisoheptyl Phthalate (DIHP), another high molecular weight phthalate, shows a dose-dependent decrease in serum testosterone levels in male rat pups following gestational exposure. frontiersin.org This indicates that in utero exposure to such compounds can significantly disrupt the hormonal environment necessary for normal male development. frontiersin.org Phthalates are understood to act with a common mechanism of toxicity, and their effects can be cumulative when an individual is exposed to a mixture of these chemicals. nih.govfrontiersin.org
| DIHP Dose (mg/kg/day) | Relative Serum Testosterone Level |
|---|---|
| 0 (Control) | Baseline |
| 10 | No significant change |
| 100 | Significantly decreased |
| 500 | Significantly decreased |
| 1,000 | Significantly decreased |
The suppression of testosterone production by phthalates is linked to the downregulation of genes essential for the steroidogenic pathway. nih.govnih.gov Phthalate exposure has been shown to decrease the messenger RNA (mRNA) expression of multiple critical genes involved in the synthesis of testosterone in testicular Leydig cells. frontiersin.orgnih.gov
Key genes affected include the Steroidogenic Acute Regulatory Protein (StAR), which transports cholesterol into the mitochondria (a rate-limiting step in steroid hormone production), and various Cytochrome P450 enzymes that catalyze subsequent steps in the synthesis pathway. frontiersin.orgnih.govnih.gov Studies have documented significant decreases in the expression of genes such as StAR, Cyp11a1, Cyp17a1, Hsd3b1, and Hsd17b3 following in utero exposure to anti-androgenic phthalates. frontiersin.orgnih.gov This coordinated disruption of the genetic machinery for steroidogenesis leads to a reduced capacity of the testes to produce testosterone. nih.gov
| Gene | Function in Steroidogenesis | Observed Effect of Phthalate Exposure | Source |
|---|---|---|---|
| StAR (Steroidogenic Acute Regulatory Protein) | Cholesterol transport into mitochondria | Downregulated | frontiersin.orgnih.govnih.gov |
| Cyp11a1 (Cholesterol side-chain cleavage enzyme) | Converts cholesterol to pregnenolone | Downregulated | frontiersin.orgnih.gov |
| Hsd3b1 (3β-hydroxysteroid dehydrogenase) | Converts pregnenolone to progesterone | Downregulated | frontiersin.orgnih.gov |
| Cyp17a1 (17α-hydroxylase/17,20-lyase) | Converts progesterone to androstenedione | Downregulated | frontiersin.orgnih.gov |
| Hsd17b3 (17β-hydroxysteroid dehydrogenase) | Converts androstenedione to testosterone | Downregulated | frontiersin.org |
The disruption of androgen production and action during fetal development by phthalates can lead to a range of lasting adverse outcomes on the male reproductive system. nih.govcpsc.gov These effects are often identified at birth or become apparent later in life. nih.gov
In animal models, gestational exposure to certain phthalates induces a consistent pattern of male reproductive malformations collectively termed 'phthalate syndrome'. nih.govmdpi.comyoutube.com This syndrome encompasses a cluster of changes resulting from insufficient androgen action during sexual differentiation. youtube.com The combination of effects associated with phthalates is called 'phthalate syndrome'. nih.gov Manifestations of this syndrome include reduced anogenital distance, cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), and testicular abnormalities such as decreased weight and impaired sperm production. mdpi.comyoutube.com
Anogenital distance (AGD), the measurement from the anus to the base of the genitals, is a sensitive marker of androgen exposure during a specific prenatal period. dtu.dkmdpi.com In mammals, including humans, males typically have an AGD that is approximately twice as long as that of females, a difference established by fetal testosterone action. dtu.dk
A shortened AGD in males is considered a hallmark of the phthalate syndrome and serves as a reliable indicator of fetal androgen disruption. youtube.comdtu.dknih.gov Studies in both animals and humans have linked prenatal exposure to various phthalate metabolites with a significant reduction in male AGD. nih.govnih.gov For example, a study on the transgenerational effects of Di(2-ethylhexyl) phthalate (DEHP) demonstrated that maternal exposure led to a significantly lower AGD in male offspring across multiple generations. nih.gov
| Generation | DEHP Dose (mg/kg/day) | Outcome on AGD |
|---|---|---|
| F1 (Directly Exposed) | 5 | Affected |
| 500 | Affected | |
| F2 (Germline Exposed) | 5 | Not Affected |
| 500 | Affected | |
| F3 (Transgenerational Effect) | 5 | Affected |
| 500 | Affected |
Developmental and Reproductive System Impacts
Induction of 'Phthalate Syndrome' Manifestations
Incidence of Cryptorchidism and Hypospadias
The potential for Diundecyl phthalate (DUP) to contribute to the incidence of cryptorchidism (undescended testes) and hypospadias (abnormal urethral opening) is considered within the broader context of "phthalate syndrome," a term that describes a collection of reproductive health alterations in males associated with exposure to certain phthalate esters. nih.govceon.rs This syndrome encompasses conditions such as reduced sperm quality, hypospadias, and cryptorchidism. ceon.rs While prenatal exposure to some phthalates has been identified as a risk factor for the development of hypospadias and is associated with cryptorchidism, specific studies focusing solely on the incidence of these conditions following exposure to this compound are not extensively detailed in the available research. frontiersin.orgnih.gov
Epidemiological studies have suggested a correlation between maternal occupational exposure to phthalates in general and an increased risk of hypospadias in their children. amegroups.orgamegroups.cn Rodent models have been instrumental in investigating the mechanisms by which phthalates may induce such developmental abnormalities. frontiersin.org However, a direct causal link and the specific incidence rates of cryptorchidism and hypospadias attributable to this compound exposure remain an area requiring more targeted investigation.
Effects on Fertility and Reproductive Organ Development
Studies in animal models suggest that this compound can affect male fertility and the development of reproductive organs. In a 4-week gavage study, male rats treated with DUP showed a significant reduction in both sperm count (28%) and motility (63%). researchgate.net Specifically, curvilinear velocity, straightness, and linearity of sperm were significantly reduced. researchgate.net
In terms of reproductive organ development, exposure to DUP has been associated with changes in testicular weight. A 4-week study in rats noted a 13% decrease in relative testis weight, although this was not statistically significant. researchgate.net Conversely, a 21-day repeated dose toxicity study in rats found increased relative testes weight at certain doses, though these weights were within the historical control range. Additionally, prenatal developmental toxicity studies on this compound (DUDP) in Sprague-Dawley rats revealed small decreases in the anogenital distance of male fetuses at higher doses. nih.gov
It is important to note that while these findings suggest potential effects on male reproduction, some reports highlight the absence of comprehensive fertility and developmental toxicity studies specifically for DUP as a significant data gap. cpsc.gov
| Endpoint | Organism | Key Findings | Citation |
|---|---|---|---|
| Sperm Count & Motility | Rat (Male) | Significant reduction in sperm count (28%) and motility (63%) | researchgate.net |
| Testicular Weight | Rat (Male) | 13% decrease in relative testis weight (not statistically significant in one study); increased relative testes weight within historical control range in another. | researchgate.net |
| Anogenital Distance | Rat (Male Fetus) | Small decreases noted at higher doses. | nih.gov |
Skeletal Variations in Developmental Studies
Gestational exposure to certain high molecular weight phthalates has been associated with an increased frequency of skeletal variations in developmental studies. It is suggested that this compound may produce similar slight adverse developmental effects at high doses.
A prenatal developmental toxicity study in Sprague-Dawley rats using this compound (DUDP) by gavage on gestation days 6-20 reported a significantly higher incidence of fetuses with supernumerary lumbar ribs at doses of 0.5 and 1 g/kg/day compared to the control group. nih.gov
| Skeletal Variation | Organism | Finding | Citation |
|---|---|---|---|
| Supernumerary Lumbar Ribs | Rat (Fetus) | Significantly higher incidence at 0.5 and 1 g/kg/day of DUDP. | nih.gov |
Ovarian Effects in Animal Models
The impact of phthalates on the female reproductive system, particularly the ovary, is a subject of ongoing research. Phthalates are known to target the ovaries and can disrupt normal reproductive function. researchgate.net Exposure to phthalates can interfere with folliculogenesis (the maturation of ovarian follicles) and steroidogenesis (the production of sex hormones). nih.gov These disruptions can potentially lead to conditions such as premature ovarian failure, anovulation, and infertility. nih.gov
While the general class of phthalates has been shown to exert ovarian toxicity, specific in vivo studies detailing the effects of this compound on the ovaries in animal models are limited in the available scientific literature. researchgate.netnih.gov Therefore, a comprehensive profile of the ovarian effects of this compound is not yet established.
Hepatic and Renal System Responses
Alterations in Liver Enzyme Activities
Exposure to this compound has been shown to alter the activity of liver enzymes in animal studies. In a 21-day feeding study with rats, there was evidence of elevated liver enzyme activities. nih.gov Specifically, the activities of palmitoyl-CoA, an indicator of peroxisome proliferation, were increased. nih.gov
A 28-day gavage study in rats also reported increased serum levels of alkaline phosphatase (ALP) and glutamic oxaloacetic transaminase (GOT). ornl.gov Furthermore, a study on Sprague Dawley rats noted a significant increase in the level of aspartate transaminase (AST) in hepatic tissue following exposure to DUP. nih.gov
| Enzyme/Biomarker | Organism | Effect | Citation |
|---|---|---|---|
| Palmitoyl-CoA | Rat | Increased activity | nih.gov |
| Alkaline Phosphatase (ALP) | Rat | Increased serum levels | ornl.gov |
| Glutamic Oxaloacetic Transaminase (GOT) | Rat | Increased serum levels | ornl.gov |
| Aspartate Transaminase (AST) | Rat | Significant increase in hepatic tissue | nih.gov |
Changes in Organ Weight and Morphology
Studies have demonstrated that exposure to this compound can lead to changes in the weight and morphology of organs, particularly the liver and kidneys. In a 21-day repeat dose feeding study in rats, DUP induced statistically significant increases in both liver and kidney weights, with the liver weight increases being dose-related. Another study supported these findings, showing increases in relative liver weight. cpsc.gov
Gross abnormalities observed in the liver of rats from a 21-day feeding study included pale and/or thickened livers in males and enlarged and/or darkened livers in females at mid and high doses. cpsc.gov Histological examination revealed a significant increase in liver lesions, such as slight necrosis and vacuolation, in mid- and high-dose males. cpsc.gov
Regarding reproductive organs, a 4-week gavage study in rats found a 13% decrease in relative testicular weight, although this was not statistically significant. researchgate.net Conversely, a 21-day feeding study noted increased relative testis weight in mid- and high-dose males; however, the absolute testis weight did not differ from controls, suggesting the change in relative weight may be linked to a decrease in body weight. researchgate.net
| Organ | Organism | Effect on Weight | Morphological Changes | Citation |
|---|---|---|---|---|
| Liver | Rat | Statistically significant increase (dose-related) | Pale, thickened, enlarged, darkened; slight necrosis and vacuolation | cpsc.gov |
| Kidney | Rat | Statistically significant increase | - | |
| Testis | Rat | Decreased relative weight (not statistically significant in one study); increased relative weight (absolute weight unchanged) in another | - | researchgate.net |
Peroxisome Proliferation and Associated Pathways
Phthalates, as a class of chemicals, are recognized for their capacity to induce peroxisome proliferation in rodents, a process characterized by an increase in the size and number of peroxisomes within cells. nih.gov Peroxisomes are cellular organelles that play a crucial role in various metabolic functions, including the beta-oxidation of fatty acids. nih.gov The proliferation of these organelles is a known response to a group of chemicals termed peroxisome proliferators (PPs). nih.gov
While the phenomenon is well-documented for certain phthalates like di(2-ethylhexyl)phthalate (DEHP), specific data on this compound (DUP) is less direct. nih.gov However, studies on mixtures containing related compounds provide some insight. For instance, an in vitro study investigating a C7-C11 phthalate monoester mixture found that it did not cause a significant change in peroxisomal beta-oxidation in hepatocytes from various species, including rats, mice, hamsters, monkeys, or humans. nih.gov This suggests that the peroxisome proliferation response to higher molecular weight phthalates may be species-specific and potentially less pronounced in primates, including humans. nih.gov
PPARα-Dependent and PPARα-Independent Mechanisms
The primary mechanism by which many phthalates are thought to induce peroxisome proliferation and other metabolic effects is through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). frontiersin.org This nuclear receptor is a key regulator of lipid metabolism. The metabolic conversion of phthalate diesters to their monoester metabolites appears to be a critical step for PPAR activation. nih.gov
Studies on the widely researched phthalate DEHP have demonstrated that the majority of its transcriptional effects in the liver are dependent on PPARα. nih.govnih.gov In experiments using wild-type and PPARα-null mice, it was found that approximately 94% of the gene expression changes induced by DEHP were mediated by PPARα. nih.govnih.gov
However, there is also compelling evidence for PPARα-independent mechanisms of action for phthalates. nih.gov Research has shown that DEHP can induce liver tumors and other toxic effects even in mice lacking the PPARα receptor, indicating that alternative pathways are involved. nih.govnih.gov Some of these PPARα-independent effects are believed to be mediated by other nuclear receptors, such as the constitutive-activated receptor (CAR). nih.govnih.gov For example, the induction of certain genes by DEHP was found to be dependent on CAR but independent of PPARα. nih.gov Furthermore, some studies on prenatal exposure to DEHP suggest that observed developmental malformations occur through a PPARα-independent mechanism. nih.gov
Genotoxicity and Carcinogenicity Assessments
In Vitro Mutagenicity Studies
This compound has been evaluated in several in vitro assays to determine its potential to cause genetic mutations. The available evidence indicates that DUP is not mutagenic in these test systems. Specifically, DUP has returned negative results in both bacterial and mammalian mutation assays. This low likelihood of genotoxicity is further supported by the broader data on high molecular weight phthalate esters (HMWPE), which are generally negative for mutagenicity.
In a study on a mixture of C7-11 phthalate monoesters, which are structurally related to the active metabolite of DUP, no mutagenic potential was observed in the L5178Y mouse lymphoma mammalian cell mutation assay. nih.gov
| Assay Type | Test System | Compound/Mixture | Result | Reference |
|---|---|---|---|---|
| Bacterial Mutation Assay | Not Specified | This compound (DUP) | Negative | |
| Mammalian Mutation Assay | Not Specified | This compound (DUP) | Negative | |
| Mammalian Cell Mutation Assay | L5178Y mouse lymphoma | C7-11 phthalate monoester mixture | Negative | nih.gov |
Carcinogenic Potential Evaluation
The carcinogenic potential of this compound has not been determined due to a lack of relevant studies. No carcinogenicity studies in animals have been identified for DUP. ornl.gov Consequently, regulatory and scientific bodies have concluded that there is inadequate information to assess the carcinogenic potential of this compound. ornl.gov
Furthermore, it is considered not possible to extrapolate the carcinogenic potential for DUP from data on other phthalates due to insufficient testing and potential differences in toxicological profiles. Therefore, the classification regarding its ability to cause cancer remains unresolved pending further research.
Other Systemic Toxicological Considerations
Oxidative Stress Induction
A significant mechanism of toxicity associated with several phthalates is the induction of oxidative stress. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov Phthalates such as DEHP have been shown to generate ROS, which can lead to cellular damage. nih.gov
The generation of ROS is suggested to be an underlying factor in the hepatocarcinogenicity of some phthalates in rodents. nih.gov In vitro studies with DEHP have demonstrated that it can inhibit the growth of ovarian antral follicles by increasing ROS levels and reducing the expression and activity of key antioxidant enzymes like superoxide dismutase (SOD1). nih.gov This disruption of the cellular antioxidant defense system leads to an accumulation of damaging free radicals. nih.gov Other research has also linked DEHP exposure to the induction of apoptosis and necroptosis in skeletal muscle through pathways activated by oxidative stress. nih.gov While these mechanisms are well-documented for other phthalates, direct studies confirming oxidative stress induction specifically by this compound are limited.
Metabolism and Biotransformation of Diundecyl Phthalate
Primary Metabolic Pathways
The metabolism of phthalate (B1215562) esters, including DUP, generally follows a consistent pattern involving initial hydrolysis followed by further oxidative modifications of the side chains. wikipedia.org
Hydrolysis to Monoester Derivatives
The initial and often rate-limiting step in the biotransformation of diundecyl phthalate is the hydrolysis of one of its two ester bonds. wikipedia.org This enzymatic cleavage results in the formation of a monoester derivative. wikipedia.org For DUP, this primary hydrolytic product is mono-undecyl phthalate (MUP). wikipedia.org This hydrolysis typically occurs in vivo. wikipedia.org Phthalate diesters are readily hydrolyzed to their corresponding monoester compounds under the action of enzymes, a process considered a primary metabolic pathway in aquatic organisms as well.
Subsequent Oxidation to Alcohol, Aldehyde, Ketone, and Carboxylic Acid Metabolites
Following the formation of the monoester derivative, further metabolic transformations can occur. wikipedia.org The terminal or next-to-last carbon atom of the monoester's alkyl side chain can undergo oxidation. wikipedia.org This oxidative process can lead to the formation of various metabolites, including alcohols, which can then be further oxidized to aldehydes, ketones, or carboxylic acids. wikipedia.org These monoester and their oxidative metabolites are subsequently excreted in urine and feces. wikipedia.org
Identification of Specific Metabolites of this compound
Research employing advanced analytical techniques, such as high-resolution mass spectrometry, has enabled the conclusive identification of specific DUP metabolites formed during its biotransformation. wikipedia.org Studies investigating the in vitro metabolism of DUP with human liver microsomes have been instrumental in confirming the structures of these metabolites. wikipedia.org
Mono-undecyl Phthalate (MUP)
Mono-undecyl phthalate (MUP) is the primary hydrolytic metabolite of this compound. wikipedia.org It is formed by the cleavage of one of the ester bonds of DUP. wikipedia.org In a study analyzing 36 human urine samples, MUP was generally not detected. wikipedia.org This suggests that MUP, being relatively hydrophobic, is likely to undergo further metabolism before its excretion in urine.
Mono-hydroxyundecyl Phthalate (MHUP)
Mono-hydroxyundecyl phthalate (MHUP) is an oxidative metabolite of DUP. wikipedia.org Its formation involves the hydroxylation of the undecyl side chain. MHUP has been detected in human urine samples, indicating its relevance as a biomarker of DUP exposure. wikipedia.org In a study, MHUP was detected in over 83% of the analyzed human urine samples, with a median concentration of 0.21 ng/mL. wikipedia.org MHUP, along with other oxidative metabolites, may elute as peak clusters due to the presence of multiple oxidation sites and isomers in commercial DUP mixtures. wikipedia.org
Mono-oxoundecyl Phthalate (MOUP)
Mono-oxoundecyl phthalate (MOUP) is another identified oxidative metabolite of this compound. wikipedia.org Its formation involves the oxidation of the undecyl side chain to a ketone. While identified in in vitro metabolism studies, MOUP was detected less frequently in human urine samples compared to MHUP and mono-carboxydecyl phthalate (MCDP). wikipedia.org Specifically, MOUP was detected in only 14% of the human urine samples analyzed. wikipedia.org Similar to MHUP, MOUP can also elute as peak clusters due to the presence of various isomers resulting from oxidation at different carbons on the C11 side chain.
Table 1: Identified Metabolites of this compound and Their Characteristics
| Metabolite Name | Type of Metabolite | m/z Value (approximate) | Detection in Human Urine Samples | Median Concentration in Human Urine (if detected) |
| Mono-undecyl phthalate (MUP) | Hydrolytic | 319.1915 | Not detected | Not applicable |
| Mono-hydroxyundecyl phthalate (MHUP) | Oxidative | 335.18640 | >83% | 0.21 ng/mL |
| Mono-oxoundecyl phthalate (MOUP) | Oxidative | 333.17075 | 14% | Not specified (lower than MHUP/MCDP) |
| Mono-carboxydecyl phthalate (MCDP) | Oxidative | 349.16566 | >83% | 0.36 ng/mL |
Mono-carboxydecyl Phthalate (MCDP)
Mono-carboxydecyl phthalate (MCDP) stands out as a significant metabolite of this compound. Research has confirmed its formation during the in vitro metabolism of DUP by human liver microsomes. nih.govgocrusa.denih.gov Furthermore, MCDP has been detected in human urine samples, appearing in over 83% of analyzed samples, with a median concentration of 0.36 ng/mL. gocrusa.denih.gov This widespread detection and quantifiable presence suggest that MCDP may serve as a suitable biomarker for assessing human exposure to DUP. gocrusa.denih.gov However, the analytical quantification of MCDP can be challenging due to its potential co-elution with isobaric metabolites of other phthalates, such as monocarboxyisononyl phthalate from diisononyl phthalate. gocrusa.denih.gov High-resolution mass spectrometry is therefore recommended for accurate quantification of MCDP. gocrusa.denih.gov
Conjugation and Excretion Pathways
Following the initial hydrolysis of this compound to its monoester and subsequent oxidative transformations, these metabolites undergo Phase II biotransformation. The primary pathway involves conjugation with glucuronic acid (glucuronidation). Both the monoester and the oxidized secondary metabolites are then excreted, predominantly in urine, although a portion may also be excreted in feces. Studies on high molecular weight phthalate esters, which include DUP, indicate that they are rapidly absorbed and metabolized to their corresponding monoesters within the gastrointestinal tract. Consequently, very little intact diester is believed to reach the systemic circulation, as esterases within the mucosal epithelium actively hydrolyze the diesters to monoesters.
In Vitro Human Liver Microsome Metabolism Studies
In vitro human liver microsome metabolism studies are instrumental in identifying and characterizing the metabolic pathways of xenobiotics like this compound. These studies simulate the liver's metabolic transformation processes, offering significant advantages in understanding contaminant biotransformation mechanisms. nih.gov For DUP, investigations utilizing online solid phase extraction coupled to high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been crucial. nih.govgocrusa.denih.gov These studies have definitively confirmed the structures of four DUP-specific metabolites: monoundecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.govgocrusa.denih.gov The findings from these in vitro studies are vital for identifying potential biomarkers of exposure to DUP in humans. nih.govgocrusa.denih.gov
Identified this compound Metabolites and Detection in Human Urine
| Metabolite Name | Detected in Human Urine Samples (>83% detection) | Median Concentration in Urine (ng/mL) |
| Monoundecyl phthalate (MUP) | No gocrusa.denih.gov | Not detected gocrusa.denih.gov |
| Mono-hydroxyundecyl phthalate (MHUP) | Yes gocrusa.denih.gov | 0.21 gocrusa.denih.gov |
| Mono-oxoundecyl phthalate (MOUP) | Yes (14% detection) gocrusa.denih.gov | Not specified (detected at lower concentrations than MHUP/MCDP) gocrusa.denih.gov |
| Mono-carboxydecyl phthalate (MCDP) | Yes gocrusa.denih.gov | 0.36 gocrusa.denih.gov |
Human Exposure and Biomonitoring Research
Exposure Pathways and Sources
Diundecyl phthalate (B1215562) is a moderate-use plasticizer found in numerous consumer products, contributing to general population exposure researchgate.netcpsc.gov. The principal sources of exposure for the general population are expected to be house dust (via oral ingestion) and certain food and beverages canada.ca. Occupational exposure can also occur through the inhalation of aerosols and dermal contact with the compound in workplaces where DUP is produced or used nih.gov.
Dietary ingestion represents a significant pathway for human exposure to phthalates. Phthalate esters, including DUP, are not chemically bound within the polymeric matrices of plastic products and can readily migrate into food and beverages, especially those with high fat or oil content mdpi.comresearchgate.net. Research indicates that food is a major contributor to human phthalate exposure, accounting for approximately 67% of the total exposure mdpi.com.
Studies have shown that certain food items, such as some dairy products, fish, seafood, and oils, can contain elevated levels of phthalates nih.gov. Alcoholic beverages packaged in plastic containers pose a particular risk, as ethanol (B145695) can enhance the solubility and subsequent migration of phthalate esters mdpi.com. While specific data on DUP levels in packaged foods and beverages are limited, general phthalate studies highlight the potential for dietary exposure. For instance, research on German infants indicated that diet was the primary source of exposure for di(2-ethylhexyl) phthalate (DEHP) metabolites, although non-dietary sources also contributed significantly to the intake of other phthalates researchgate.net.
Dermal absorption is another identified pathway for human exposure to Diundecyl phthalate. The general population can be exposed to DUP through direct skin contact with consumer products containing the plasticizer nih.gov. This includes daily use items and materials in environments such as automobile interiors techconnect.org.
Exposure scenarios for dermal absorption in both adults and children have been characterized for long-chain phthalates like DUP canada.ca. For example, an exposure assessment framework evaluated potential human exposures to DUP from automobile seats, where DUP was identified as the predominant organic compound in wipe samples techconnect.org. A human skin patch study involving DUP reported no dermal irritation, suggesting low acute dermal reactivity researchgate.netcpsc.gov.
Inhalation of indoor air and dust contaminants is a notable route of exposure to DUP. House dust, through incidental oral ingestion, is considered a principal source of exposure for the general population canada.ca. DUP, like other phthalates, is a semi-volatile organic compound (SVOC) and is widely present in indoor environments due to its use in various consumer products nih.govresearchgate.netoaepublish.com.
People spend a significant amount of time indoors, making indoor air quality a key concern for phthalate exposure researchgate.net. Phthalates have been detected in house dust across various countries cansa.org.za. Ingestion of settled dust is a significant contributor to non-dietary phthalate exposure, particularly for vulnerable populations like infants and toddlers nih.gov.
Research findings illustrate the presence and concentration of phthalates in indoor environments. A study conducted in Hangzhou, China, measured the mean concentration of phthalates (both gas-phase and particle-phase) in household air at 12,096.4 ng m⁻³. The concentrations varied across different rooms, with the living room exhibiting the highest levels and the bedroom the lowest researchgate.net. Another study in residential homes in Strasbourg, France, found higher levels of phthalates in dust samples compared to air samples, correlating with the physicochemical properties and emission sources of these compounds oaepublish.com.
An example of phthalate concentrations in indoor air is provided in the table below, although specific DUP data is often grouped with other phthalates due to analytical methods.
| Phthalate Compound | Mean Concentration in Indoor Air (ng m⁻³) researchgate.net |
| Diethyl phthalate (DEP) | 2290 |
| Butylbenzyl phthalate (BBP) | 3975 |
| Di(2-ethylhexyl) phthalate (DEHP) | 2437 |
| Total (∑6PAEs) | 12096.4 |
Phthalates are incorporated into polymer matrices as plasticizers but are not chemically bound, allowing them to slowly migrate out over time canada.caresearchgate.net. This migration can lead to their release into the surrounding environment, including air (through vaporization) and water (through leaching or abrasion) canada.ca. While the rate of migration is generally slow, influenced by chemical and physical attractive forces that aim to retain phthalates within the polymers, this process contributes to environmental ubiquity canada.ca.
The release of phthalates from plastics into water, food, soil, and air is a known phenomenon cansa.org.za. For instance, leaching of phthalates from polymer tubing into water has been documented, with the amount of leached phthalates increasing with the flow rate epa.gov. The extensive use of plastics and the generation of plastic waste contribute to the widespread presence of phthalates in the environment, making human exposure virtually unavoidable nih.govapecwater.com.
Biomonitoring Strategies for this compound
Biomonitoring plays a critical role in assessing human exposure to environmental chemicals like DUP by measuring the compounds or their metabolites in biological samples biorxiv.org. This provides a direct measure of internal exposure.
Phthalates and their metabolites are excreted from the human body primarily through urine and wastewater apecwater.com. Urine is the preferred matrix for human biomonitoring studies of phthalates due to its ease of collection and the relatively high concentrations of metabolites found therein mdpi.com. Concentrations of phthalate metabolites in urine typically range from tens to hundreds of nanograms per milliliter (µg/L) mdpi.com.
While biomonitoring studies frequently detect and quantify metabolites of common phthalates such as DEHP, dibutyl phthalate (DBP), and diethyl phthalate (DEP) biorxiv.orgmdpi.comkoreascience.krepa.gov, specific and reliable human biomonitoring data for this compound (DUP) metabolites are notably scarce in the available literature canada.ca. This suggests that specific DUP metabolites may be less commonly studied or detected compared to those of lower molecular weight phthalates.
The general approach for detecting and quantifying phthalate metabolites in human biospecimens involves advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) biorxiv.orgkoreascience.kr. These methods allow for sensitive and accurate measurement of metabolites, even at low concentrations. Despite the general advancements in phthalate biomonitoring, the lack of specific DUP metabolite data highlights a gap in current research concerning the internal exposure levels of this particular long-chain phthalate in humans.
| Biospecimen Type | Typical Analytes (Examples for Phthalates) | Analytical Method (Commonly Used) | General Concentration Range (for Phthalate Metabolites) mdpi.com |
| Urine | Monoesters (e.g., MEP, MEHP, MEHHP, MEOHP, MECPP) | LC-MS/MS | Several tens to hundreds of ng/mL (µg/L) |
| Serum | Phthalate metabolites | LC-MS/MS | Approximately 10-fold lower than urine (for some metabolites) koreascience.kr |
Detection and Quantification of Metabolites in Human Biospecimens
Urinary Metabolite Concentrations as Exposure Biomarkers
The metabolism of high molecular weight phthalates like DUP typically involves the formation of hydrolytic monoesters, followed by oxidative reactions (Phase I) and/or conjugation (Phase II) before urinary excretion. These metabolites serve as valuable biomarkers of exposure to the parent phthalate. iarc.fr
Research has identified four DUP-specific metabolites: mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). iarc.frnih.govbldpharm.comcdc.govnih.gov Among these, MHUP and MCDP have been consistently detected in human urine samples, suggesting their utility as exposure biomarkers. iarc.frnih.govbldpharm.com
In a study analyzing 36 human urine samples from U.S. adults with no known occupational exposure to DUP, MHUP was detected in 86% of samples, and MCDP was detected in 83% of samples. iarc.fr MOUP was detected in a smaller proportion (14%) of samples, while MUP was generally not detected, likely due to its hydrophobicity and further metabolism before urinary excretion. iarc.fr
The median urinary concentrations observed in this study were:
| Metabolite | Detection Rate (%) | Median Concentration (ng/mL) | 75th Percentile (ng/mL) | 90th Percentile (ng/mL) | 95th Percentile (ng/mL) |
| MUP | Not Detected | ||||
| MOUP | 14 | 0.20 | 0.48 | ||
| MHUP | 86 | 0.21 | 0.64 | 13.7 | 29.2 |
| MCDP | 83 | 0.36 | 0.67 | 11.5 | 12.8 |
Note: LOD refers to Limit of Detection. iarc.fr
The urinary concentrations of MHUP and MCDP showed a good correlation (p < 0.001), further supporting their co-occurrence as indicators of DUP exposure. iarc.fr
Metabolite Profiles in Serum, Semen, and Breast Milk
While phthalate diesters and their metabolites have been widely reported in various human biological matrices, including urine, serum, breast milk, and semen, specific data detailing the profiles or concentrations of this compound metabolites (MHUP, MCDP) in serum, semen, or breast milk are limited in the reviewed literature. uni.lunih.goviarc.frisotope.comca.gov Studies often report on more commonly studied phthalates such as di-2-ethylhexyl phthalate (DEHP), di-n-butyl phthalate (DnBP), and diisononyl phthalate (DiNP) in these matrices. iarc.frca.gov
Utility of MHUP and MCDP as Biomarkers of Background Exposure
The consistent detection of MHUP and MCDP in a significant percentage of human urine samples, even from individuals with no known occupational exposure, suggests their suitability as biomarkers for assessing background exposure to DUP. iarc.frnih.govbldpharm.com The use of appropriate mass spectrometry quantification techniques is crucial for their accurate measurement. iarc.frnih.gov
Challenges in Differentiating this compound Metabolites from Isobaric Phthalates
A significant challenge in the biomonitoring of DUP metabolites is differentiating them from isobaric metabolites of other phthalates. For instance, MHUP (m/z = 335.186) can co-elute with monocarboxyisononyl phthalate (MCNP, m/z = 335.150), a metabolite of diisononyl phthalate (DiNP). Similarly, MCDP (m/z = 349.166) can co-elute with mono-hydroxydodecyl phthalate (MHDoP, m/z = 349.202), a metabolite of diisododecyl phthalate (DiDoP). iarc.frnih.govcdc.gov
High-resolution mass spectrometry is essential for adequately separating these co-eluting isobaric metabolites, which cannot be effectively resolved using low-resolution tandem mass spectrometry. iarc.frnih.govcdc.gov When using low-resolution techniques, careful selection of specific fragments for product ion scanning can help minimize isobaric interferences. iarc.fr
Epidemiological Studies on Human Exposure
While there is an extensive body of epidemiological research on human exposure to various phthalates and their associated health outcomes, including reproductive, developmental, metabolic, and allergic effects, specific epidemiological studies focusing solely on this compound exposure and its health implications are largely unknown or limited in the available literature. cdc.govnih.govisotope.com General phthalate exposure has been linked to various health concerns, but DUP-specific epidemiological data remains scarce. cdc.govnih.govisotope.com
Environmental Fate and Transport Dynamics of Diundecyl Phthalate
Bioaccumulation and Bioconcentration Potential
Phthalate (B1215562) esters, including diundecyl phthalate, are characterized by their hydrophobicity, with octanol-water partition coefficients (log KOW) for congeners like DUP exceeding 10^8 fishersci.ca. This property often leads to the assumption of a high potential for bioconcentration and bioaccumulation in aquatic organisms fishersci.ca. However, empirical and modeled data generally indicate a low bioaccumulation and biomagnification potential for DUP and other long-chain phthalates fishersci.nlumweltprobenbank.deumweltprobenbank.deebsco.com. This is largely attributed to their effective metabolism within organisms and limited bioavailability in natural waters fishersci.caumweltprobenbank.de.
Empirical and Modeled Bioaccumulation Factors
Empirical data for bioaccumulation factors (BAFs) for DUP are scarce, with no specific empirical BAF values found umweltprobenbank.de. However, modeled estimates provide insights into its bioconcentration potential. An estimated bioconcentration factor (BCF) of 3 suggests a low potential for DUP to bioconcentrate in aquatic organisms wikipedia.org.
Further modeling, specifically using the BCFBAF (2010) sub-model 1, estimates a BCF of 21 L/kg wet weight (ww) for DUP umweltprobenbank.de. For comparative long-chain phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), modeled upper trophic BCFs and BAFs also support low bioconcentration potential. For instance, DINP has modeled upper trophic BCF and BAF values of 5.2 L/kg ww and 21 L/kg ww, respectively wikidata.org. DIDP exhibits a modeled upper trophic BCF of 1.297 and a BAF of 9.903 ebsco.com.
Table 1: Modeled Bioconcentration and Bioaccumulation Factors for this compound and Related Long-Chain Phthalates
| Compound | Modeled BCF (L/kg ww) | Modeled BAF (L/kg ww) | Reference |
| This compound (DUP) | 21 | Not specified | umweltprobenbank.de |
| Diisononyl phthalate (DINP) | 5.2 | 21 | wikidata.org |
| Diisodecyl phthalate (DIDP) | 1.297 | 9.903 | ebsco.com |
Abiotic Degradation Processes
Hydrolysis Rates and Environmental Significance
Hydrolysis is generally not expected to be a major degradation pathway for DUP in the environment wikipedia.org. A base-catalyzed second-order hydrolysis rate constant for DUP has been estimated at 2.9 x 10^-2 L/mole-sec using a structure estimation method wikipedia.org. This rate constant translates to estimated hydrolysis half-lives of 7.7 years at pH 7 and 280 days at pH 8 wikipedia.org.
The hydrolysis rate of phthalate esters is inversely related to the length of their alkyl chains; as the chain length increases, the hydrolysis half-life tends to increase wikipedia.org. For instance, diethylhexyl phthalate (DEHP), another long-chain phthalate, has a reported hydrolysis half-life exceeding 100 years at pH 8 and 30°C wikipedia.orgwikipedia.org. Furthermore, hydrolysis rates are significantly slower under acidic conditions (pH 4-6), estimated to be four orders of magnitude slower compared to alkaline conditions (pH 8-10) wikipedia.org. The very low water solubility of long-chain phthalates like DUP and DIDP also contributes to their slow hydrolytic degradation rates in aqueous environments fishersci.nlumweltprobenbank.de.
Table 2: Estimated Hydrolysis Half-Lives for this compound
| pH Value | Estimated Hydrolysis Half-Life | Reference |
| 7 | 7.7 years | wikipedia.org |
| 8 | 280 days | wikipedia.org |
Phototransformation Mechanisms
This compound possesses chromophores that absorb wavelengths greater than 290 nm, indicating its potential susceptibility to direct photolysis by sunlight wikipedia.org. In the atmospheric compartment, phototransformation via reaction with photochemically-produced hydroxyl radicals is a notable degradation mechanism. The estimated rate constant for the vapor-phase reaction of DUP with hydroxyl radicals is 2.9 x 10^-11 cm^3/molecule-sec at 25°C wikipedia.org. This corresponds to an atmospheric half-life of approximately 13 hours for DUP, assuming an atmospheric hydroxyl radical concentration of 5 x 10^5 radicals per cm^3 wikipedia.org.
Atmospheric photodegradation of phthalate esters, in general, occurs at a considerably faster rate than aqueous photodegradation wikipedia.org. While direct photolysis of phthalate esters in sunlit waters does not appear to be a significant environmental process, aqueous photo-oxidation half-lives for other phthalates, such as DEHP, can range from 0.12 to 1.5 years fishersci.cawikipedia.org.
Ecotoxicological Assessments of Diundecyl Phthalate
Aquatic Ecotoxicity
Effects on Fish Species
Studies on the effects of Diundecyl phthalate (B1215562) on fish species indicate low acute toxicity. For instance, a 96-hour lethal concentration (LC50) for fish was reported to be greater than 0.14 mg/L. lgcstandards.com This aligns with broader assessments of higher molecular weight phthalate esters, which generally show no acute or chronic toxicity to fish at concentrations approaching their aqueous solubilities. oup.comepa.gov Early life-stage toxicity studies with rainbow trout (Oncorhynchus mykiss) have shown that while lower molecular weight phthalate esters could affect survival and growth, higher molecular weight counterparts, including DUP, did not exhibit such effects. nih.gov
Table 1: Acute Toxicity of Diundecyl Phthalate to Fish
| Organism | Endpoint | Concentration | Duration | Reference |
| Fish (unspecified) | LC50 | >0.14 mg/L | 96 hours | lgcstandards.com |
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna, Chironomus tentans, Hyalella azteca)
The toxicity of DUP and other high molecular weight phthalates to aquatic invertebrates, such as Daphnia magna, Chironomus tentans, and Hyalella azteca, is generally considered low. canada.ca
For Daphnia magna, observed toxicity with high molecular weight phthalate esters, including DUP, has been attributed more to physical effects like surface entrapment rather than exposure to dissolved aqueous-phase chemical, due to their limited water solubility. oup.comnih.gov Specific effective concentration (EC50) values for Daphnia magna have been reported, demonstrating low toxicity:
Table 2: Toxicity of this compound to Daphnia magna
| Organism | Endpoint | Concentration | Duration | Reference |
| Daphnia magna | EC50 | =15 mg/L | 48 hours | lgcstandards.com |
| Daphnia magna | EC50 | >0.02 mg/L | 48 hours | lgcstandards.com |
| Daphnia magna | EC50 | >1 mg/L | 48 hours | lgcstandards.com |
| Daphnia magna | EC50 | >3.96 mg/L | 48 hours | lgcstandards.com |
Regarding benthic invertebrates, assessments of similar high molecular weight phthalates, such as di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), provide insights applicable to DUP due to their comparable chemical properties and low hazard potential. Studies indicated no effect on the survival or growth of Chironomus tentans or Hyalella azteca when exposed to high sediment concentrations (2090–2900 mg/kg dry weight) over 10-day periods. canada.cacanada.caepa.gov These findings suggest that DUP is not highly toxic to these sediment-dwelling organisms. canada.ca
Impact on Aquatic Algae and Microorganisms
This compound shows low toxicity to aquatic algae and microorganisms. Specific EC50 values for algal species include: lgcstandards.com
Table 3: Toxicity of this compound to Aquatic Algae
| Organism | Endpoint | Concentration | Duration | Reference |
| Desmodesmus subspicatus | EC50 | =8.6 mg/L | 72 hours | lgcstandards.com |
| Pseudokirchneriella subcapitata | EC50 | >2.1 mg/L | 96 hours | lgcstandards.com |
| Desmodesmus subspicatus | EC50 | >500 mg/L | 72 hours | lgcstandards.com |
General reviews further support that higher molecular weight phthalate esters are not acutely or chronically toxic to aquatic microorganisms and algae. oup.com
Terrestrial Ecotoxicity
The terrestrial ecotoxicity of this compound is also considered to be low, consistent with its physicochemical properties, such as expected lack of mobility in soil. canada.canih.gov
Effects on Soil Macroorganisms (e.g., Arthropods)
For soil macroorganisms, including arthropods, direct toxicity data for this compound is scarce. However, read-across data from other high molecular weight phthalate esters, which share similar properties, indicate a low hazard. For example, studies on the collembolan Folsomia fimetaria exposed to di(2-ethylhexyl) phthalate (DEHP), another HMWPE, showed no adverse effects at concentrations up to 5,000 mg/kg. researchgate.net Similarly, an assessment for diisononyl phthalate (DINP) found no hazards to earthworm survival and reproduction at concentrations up to 1,000 mg/kg dry weight in soil. epa.gov Given that DUP is categorized within the HMWPE group and is expected to have no mobility in soil, it is anticipated to exhibit low toxicity to soil macroorganisms like arthropods. canada.canih.gov
Toxicity to Terrestrial Plants
Direct, specific ecotoxicity data on this compound (DUP) for terrestrial plants is scarce in the available literature canada.ca. However, broader assessments suggest that DUP, along with diisodecyl phthalate (DIDP), exhibits a low hazard potential for terrestrial species, including plants canada.ca. Standard laboratory tests have indicated no adverse effects on survival, growth, development, or reproduction in acute and chronic exposures at concentrations up to and exceeding solubility and saturation limits for both DIDP and DUP canada.ca. While DUP has been identified in plant materials such as Hygrophila auriculata and Magnolia officinalis, this primarily indicates its presence or uptake rather than its toxicological effect on the plants themselves, and raises questions about whether it is a natural product or a contaminant wikidata.org. For comparison, studies on other phthalates like dibutyl phthalate (DBP) have shown phytotoxic effects in controlled environments like greenhouses ecetoc.org.
Correlation between Alkyl Chain Length and Ecotoxicological Activity
The ecotoxicological activity of phthalate esters (PAEs) is significantly influenced by the length and nature of their alkyl chains canada.cawikipedia.org. A consistent trend observed across various studies indicates that toxicity, particularly acute and chronic aquatic toxicity, generally decreases as the alkyl chain length (and thus molecular weight) increases nih.govgdut.edu.cnfishersci.cafrontiersin.org.
For lower-molecular-weight phthalate esters (e.g., C1 to C4 alkyl chain lengths), toxicity tends to increase as water solubility decreases echemi.comnih.govfishersci.ca. This is often correlated with an increase in the octanol-water partition coefficient (log Kow) as the alkyl chain length extends, indicating a higher hydrophobicity frontiersin.orgfishersci.dk. For instance, log Kow values increase from dimethyl phthalate (DMP, C1) to diethyl phthalate (DEP, C2), dibutyl phthalate (DBP, C4), and butylbenzyl phthalate (BBP, C4), reflecting decreasing hydrophilicity fishersci.dk.
Conversely, higher-molecular-weight phthalate esters, such as those with alkyl chain lengths of six carbons or more, including this compound (DUP, C11), generally exhibit low or no intrinsic acute and chronic effects on aquatic organisms below their solubility limits fishersci.cafishersci.canih.gov. The observed toxicity of higher-molecular-weight phthalates to organisms like daphnids has sometimes been attributed to physical effects, such as surface entrapment, rather than direct chemical toxicity from dissolved aqueous-phase exposure echemi.com.
This relationship suggests that as the molecular volume increases with longer alkyl side chains, the uptake potential across cell membranes may be reduced, contributing to decreased acute toxicity wikipedia.org. Furthermore, increased molecular weight leads to greater partitioning of PAEs into particulate phases and sediments frontiersin.orgfishersci.dk.
The following table illustrates the general trend of how increasing alkyl chain length in phthalate esters correlates with changes in their physicochemical properties and ecotoxicological characteristics:
Table 1: Correlation between Alkyl Chain Length, Physicochemical Properties, and Ecotoxicological Activity of Phthalate Esters
| Phthalate Ester (Example) | Alkyl Chain Length (C) | Water Solubility Trend | Log Kow Trend | General Toxicity Trend (Aquatic) | Environmental Partitioning |
| Dimethyl Phthalate (DMP) | C1 | Higher | Lower | Higher | More in Water |
| Diethyl Phthalate (DEP) | C2 | Decreasing | Increasing | Increasing | More in Water |
| Dibutyl Phthalate (DBP) | C4 | Decreasing | Increasing | Increasing | More in Particulate/Sediment |
| Di(2-ethylhexyl) Phthalate (DEHP) | C8 | Low | High | Lower (below solubility limits) | More in Particulate/Sediment |
| This compound (DUP) | C11 | Very Low | Very High | Low/Nontoxic (below solubility limits) canada.cafishersci.canih.gov | Primarily Sediment/Particulate canada.cafishersci.dk |
Analytical Methodologies for Diundecyl Phthalate and Its Metabolites
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating Diundecyl phthalate (B1215562) and its metabolites from complex sample matrices, enabling their subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phthalates, particularly for separating complex mixtures and polar metabolites. govst.educore.ac.uk HPLC is often coupled with various detectors, including UV detection (HPLC-DAD) and tandem quadrupole mass spectrometry (HPLC-MS/MS). nih.goveuropa.eumdpi.com
For Diundecyl phthalate (DUP) specifically, reverse phase (RP) HPLC methods are employed. sielc.com A common mobile phase composition includes acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Columns such as C18 are frequently used as stationary phases in reversed-phase HPLC for phthalate analysis. govst.eduthermofisher.com UV detection is often performed at wavelengths around 230 nm. govst.edu
In studies identifying DUP metabolites, online SPE coupled with HPLC-mass spectrometry has been used. nih.govcdc.gov The HPLC gradient for separating DUP metabolites, such as mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP), typically involves a water/acetonitrile gradient. nih.gov A Betasil phenyl HPLC column (3 µM, 2.1 mm × 25 mm) has been reported for resolving these metabolites. nih.gov The mobile phases often consist of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile. nih.gov
An example of HPLC conditions for phthalate analysis is shown in the table below:
| Parameter | Description/Value | Reference |
|---|---|---|
| Column Type | C18, Zorbax Eclipse XDB-C18 (150 × 2.1 mm, 5 µm), Newcrom R1 | govst.edumdpi.comsielc.comthermofisher.com |
| Mobile Phase (Isocratic) | Methanol–water (75/25 %) | govst.edugovst.edu |
| Mobile Phase (Gradient) | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Mobile Phase (Metabolites) | 0.1% Acetic Acid in Water / 0.1% Acetic Acid in Acetonitrile | nih.gov |
| Detector | UV (230 nm), Mass Spectrometry (MS/MS, ESI-MS-MS) | nih.goveuropa.eugovst.eduoup.commdpi.com |
| Flow Rate (Example) | 1 mL/min (gradient), then increased to 2 mL/min | oup.com |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the predominant technique for the measurement of phthalates. europa.euoregonstate.educore.ac.uk GC-MS offers high sensitivity and provides mass spectral information, making it a powerful platform for phthalate determination. europa.eurestek.com GC-FID (Flame Ionization Detection) or GC-ECD (Electron Capture Detection) are alternative detectors, though less frequently applied than MS. europa.eu
For this compound (DUP), GC-MS methods have been developed to quantify it alongside other phthalates in various matrices, including passive sampling devices. oregonstate.edutcichemicals.comoregonstate.eduoregonstate.edu A key consideration for DUP in GC-MS is its tendency to break down into four additional smaller peaks; therefore, all five peaks are typically integrated to determine the total concentration of DUP. oregonstate.edu
Common GC columns for phthalate analysis include DB-5MS and TraceGOLD TG-5MS columns, known for their ultra-low bleed characteristics which enable the detection of low levels of phthalate esters. oregonstate.eduthermofisher.com Other recommended columns for phthalate GC-MS analysis include Rtx-440 and Rxi-XLB, which offer good chromatographic separations. restek.com
GC parameters often involve a programmed temperature oven to achieve optimal separation of various phthalates, including higher molecular weight compounds like DUP. oregonstate.eduoregonstate.edu Injector temperatures can be maintained at a starting temperature (e.g., 150 °C) and then ramped up (e.g., to 280 °C) in splitless mode for injection. oiv.int Helium is typically used as the carrier gas at a constant flow rate. oiv.int Mass spectrometry conditions often involve electron ionization (EI) mode at 70 eV, with source temperatures around 250 °C and transfer line temperatures around 300 °C. oiv.int Both scan and selected ion monitoring (SIM) modes are used for target compound analysis, with SIM offering higher sensitivity. oregonstate.eduthermofisher.com
An example of GC-MS conditions for phthalate analysis is shown in the table below:
| Parameter | Description/Value | Reference |
|---|---|---|
| Column Type | DB-5MS, TraceGOLD TG-5MS, Rtx-440, Rxi-XLB | oregonstate.edurestek.comthermofisher.com |
| Injector Temperature | 150 °C (0.5 min hold), ramp to 280 °C (200 °C/min) | oiv.int |
| Injection Mode | Splitless | oiv.int |
| Carrier Gas | Helium (1 mL/min constant flow) | oiv.int |
| Injection Volume | 1 µL | oiv.int |
| MS Ionization Mode | EI (Electron Ionization) at 70 eV | oiv.int |
| MS Source Temperature | 250 °C | oiv.int |
| MS Transfer Line Temperature | 300 °C | oiv.int |
| Acquisition Mode | Scan, Selected Ion Monitoring (SIM) | oregonstate.eduthermofisher.com |
Spectrometric Detection Methods
Spectrometric methods play a central role in the detection and characterization of this compound and its related compounds, offering high sensitivity and specificity.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and quantification of this compound (DUP) and its metabolites, particularly due to its ability to provide accurate mass measurements and resolve isobaric interferences wikidata.orgfishersci.cawikipedia.org. This technique is essential for confirming the structures of metabolites and distinguishing them from other co-eluting compounds that might have similar nominal masses wikidata.orgfishersci.ca.
Research has identified several DUP-specific metabolites using HRMS, including monoundecyl phthalate (MUP), mono-oxoundecyl phthalate (MOUP), mono-hydroxyundecyl phthalate (MHUP), and mono-carboxydecyl phthalate (MCDP) wikidata.orgfishersci.ca. These metabolites are formed through oxidative and hydrolytic processes in the body wikidata.org. For instance, in human urine samples, MHUP and MCDP have been detected in over 83% of samples analyzed by HRMS, with median concentrations of 0.21 ng/mL and 0.36 ng/mL, respectively wikidata.orgfishersci.ca. MOUP was detected in a smaller percentage of samples (14%), while MUP was not detected wikidata.orgfishersci.ca. These metabolites often elute as peak clusters due to the presence of multiple oxidation sites and isomers within technical DUP mixtures wikidata.org. The analysis typically involves techniques such as online solid phase extraction coupled to HPLC-mass spectrometry, with detection often performed in electrospray ionization (ESI)-negative ion mode and targeted analysis in Parallel Reaction Monitoring (PRM) mode wikidata.org.
| Metabolite Name | Molecular Formula | Accurate Mass (m/z) | Detection Frequency in Human Urine (>83%) | Median Concentration in Human Urine (ng/mL) |
|---|---|---|---|---|
| Mono-hydroxyundecyl phthalate (MHUP) | C₁₉H₂₈O₅ | 335.18640 | Yes | 0.21 |
| Mono-carboxydecyl phthalate (MCDP) | C₁₉H₂₈O₆ | 349.16566 | Yes | 0.36 |
| Mono-oxoundecyl phthalate (MOUP) | C₁₉H₂₈O₅ | 333.17075 | 14% | Not specified |
| Monoundecyl phthalate (MUP) | C₁₉H₃₀O₄ | 319.1915 | Not detected | Not applicable |
Gas Chromatography-Mass Spectrometry (GC-MS) is recognized as a primary technique for the measurement of phthalates, including this compound, in various matrices wikidata.orgumweltprobenbank.dewikipedia.orgthegoodscentscompany.comiarc.fr. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Phthalates are typically analyzed using electron ionization (EI) mode at 70 eV wikidata.orgwikipedia.orgatamanchemicals.comwikidata.orgparulchemicals.com. A characteristic feature of many phthalates, including DUP, is the formation of a major fragment ion at a mass-to-charge ratio (m/z) of 149 after electron ionization, which is commonly used for their quantitation wikidata.orgparulchemicals.com.
For this compound specifically, it has been observed that the compound can break down into four additional smaller peaks during analysis umweltprobenbank.de. To accurately quantify DUP, it is often necessary to integrate these five peaks to determine the total concentration of the compound umweltprobenbank.de. GC-MS methods have been developed and applied to a wide array of sample matrices, including passive sampling devices like silicon wristbands and low-density polyethylene (B3416737) samplers umweltprobenbank.de.
Selected Ion Monitoring (SIM) mode is a common acquisition method employed in GC-MS for phthalate analysis, offering enhanced sensitivity and specificity by focusing on the detection of specific characteristic ions rather than scanning a broad mass range wikidata.orgumweltprobenbank.deatamanchemicals.comparulchemicals.comguidetopharmacology.orgfishersci.ca. For phthalates, the base peak at m/z 149 is frequently selected for screening purposes parulchemicals.com. For quantitative analysis, specific characteristic ions are chosen for each phthalate, alongside two qualifier ions for confirmation atamanchemicals.comparulchemicals.com.
While SIM mode provides excellent sensitivity for trace detection, particularly for compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) which may have quantitation ions of very low relative intensity, challenges can arise guidetopharmacology.org. Coelutions with other compounds, such as bis(2-ethylhexyl) phthalate and diheptyl phthalate, or diphenyl isophthalate (B1238265) and bis(2-ethylhexyl) terephthalate, can occur but are often mass-resolvable umweltprobenbank.de. For this compound, as mentioned, its breakdown into multiple peaks necessitates the integration of these peaks for accurate quantification in SIM mode umweltprobenbank.de.
Flame Ionization Detection (FID) and Electron Capture Detection (ECD)
Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Electron Capture Detection (GC-ECD) are alternative detection methods for phthalate analysis, though they are generally less frequently employed compared to GC-MS wikidata.orgwikipedia.orgumweltprobenbank.de. GC-FID is a universal detector that responds to most organic compounds, and it has been successfully applied for the analysis of this compound alongside other phthalate esters thegoodscentscompany.comwikidata.orgfishersci.ca.
GC-ECD is particularly sensitive to compounds containing electronegative elements, making it suitable for phthalates wikipedia.orgatamanchemicals.com. In comparative studies, GC-ECD has demonstrated lower limits of detection (LOD) for certain phthalates compared to GC-MS. For instance, LOD values for GC-ECD methods ranged from 2.97 µg/mL to 4.29 µg/mL, while for GC-MS, they ranged from 3.46 µg/mL to 10.10 µg/mL, depending on the specific phthalate wikipedia.org. Despite its sensitivity, GC-MS remains the predominant technique due to its superior specificity and ability to identify compounds unequivocally through mass spectral data wikidata.orgwikipedia.org.
Method Validation and Quality Assurance
Method validation and quality assurance are critical components in the reliable analysis of this compound and its metabolites, ensuring the accuracy and precision of the results umweltprobenbank.dethegoodscentscompany.comfishersci.ca. This involves a series of experiments to confirm that the analytical method is fit for its intended purpose.
Spiked matrix calibration and recovery studies are fundamental for validating analytical methods for phthalates, including this compound, across various matrices fishersci.cawikidata.orgumweltprobenbank.dethegoodscentscompany.comfishersci.caumweltprobenbank.decalpaclab.comumweltprobenbank.de. These studies involve adding known concentrations of the analyte (DUP or its metabolites) to blank matrix samples and then processing them through the entire analytical procedure. The recovery percentage, calculated as the amount detected divided by the amount spiked, indicates the efficiency of the extraction and detection processes wikidata.org.
Internal standards (ISTDs), often deuterated phthalates, are commonly added to samples to compensate for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy of quantification wikidata.orgumweltprobenbank.deiarc.fratamanchemicals.comguidetopharmacology.orgumweltprobenbank.de. Matrix-matched calibration curves are also employed, where calibration standards are prepared in a similar matrix to the samples, leading to determination coefficients typically above 0.9904 calpaclab.com. Controlling background contamination, which can be almost unavoidable for some phthalates due to their ubiquitous presence, is also a significant aspect of quality assurance wikidata.org.
| Phthalate (Example) | Matrix (Example) | Recovery Range (%) | RSD Range (%) |
|---|---|---|---|
| Various Phthalates | Water samples | 71-120 | <19 |
| Various Phthalates | Plastic products | 82-106 | 3.8-10.2 |
| DMP | Fish | 94.0 | 0.07 |
| DEP | Fish | 96.0 | 0.04 |
| DBP | Fish | 89.0 | 0.06 |
Interlaboratory Comparisons and Harmonization of Methods
Interlaboratory comparisons and proficiency testing programs are critical for ensuring the reliability, accuracy, and comparability of analytical results across different laboratories. These exercises help identify potential biases, evaluate method performance, and promote the harmonization of analytical methodologies for chemical compounds, including phthalates like this compound (DUP).
Detailed Research Findings
This compound (DUP) has been included in various interlaboratory proficiency testing schemes designed to assess the analytical capabilities of laboratories for phthalate quantification. For instance, the Institute for Interlaboratory Studies (iis) has incorporated DUP (CAS No. 3648-20-2) into its proficiency tests for "Phthalates in Textile" (March 2021) and "Total Phthalates in Polymers" (June 2022) iisnl.comiisnl.com.
However, a recurring observation in these specific studies was that the concentrations of this compound in the provided samples were frequently at or below the detection limits of the participating laboratories iisnl.comiisnl.com. This presented a significant challenge for the comprehensive statistical evaluation of DUP's interlaboratory performance. Consequently, for these particular proficiency tests, detailed metrics such as z-scores, which indicate a laboratory's performance relative to the consensus value, could not be calculated for DUP, as there was no reliably quantifiable concentration to compare against iisnl.comiisnl.com. This highlights a practical limitation in assessing the interlaboratory variability for compounds present at very low levels in complex matrices.
General interlaboratory comparison studies for dialkyl phthalate esters (DPEs) often reveal common analytical challenges that impact the harmonization of methods. High method detection limits (MDLs) are a significant concern, frequently attributed to contamination from procedural blanks nih.govresearchgate.net. When background contamination is minimized, lower MDLs can be achieved, enabling more accurate low-level quantification of DPEs in environmental and biological samples nih.govresearchgate.net. These findings underscore the continuous need for improved analytical protocols and the development of robust reference materials to enhance the consistency and reliability of phthalate measurements across laboratories nih.govresearchgate.net.
The quantification of this compound itself can present specific analytical considerations. For example, some gas chromatography-mass spectrometry (GC-MS) methods note that DUP breaks down into multiple smaller peaks, requiring the integration of several peaks to accurately determine the compound's total concentration oregonstate.edu. Such specific fragmentation patterns necessitate careful method development and validation to ensure accurate quantification, which in turn impacts interlaboratory comparability.
Data Tables
The following table summarizes the inclusion of this compound in selected interlaboratory proficiency tests and the reported outcomes regarding its evaluation.
| Proficiency Test Name (Organizer) | Year | Matrix | Phthalates Included (Relevant to DUP) | DUP Evaluation Outcome | Reference |
| Phthalates in Textile (iis) | 2021 | Textile | This compound (DUP) and others | Concentrations often near/below detection limit; not evaluated with z-scores. | iisnl.com |
| Total Phthalates in Polymers (iis) | 2022 | Polymer | This compound (DUP) and others | Concentrations often near/below detection limit; not evaluated. | iisnl.com |
Risk Assessment and Regulatory Science of Diundecyl Phthalate
Hazard Identification and Characterization
Hazard identification for Diundecyl phthalate (B1215562) involves a thorough review of available toxicological and ecotoxicological data to determine its inherent harmful properties. cpsc.gov DUP is classified as a high molecular weight phthalate ester (HMWPE), a category of phthalates with alkyl carbon backbones of seven carbon atoms or greater. industrialchemicals.gov.auindustrialchemicals.gov.au
Integration of Toxicological and Ecotoxicological Data
Toxicological studies indicate that Diundecyl phthalate generally exhibits low acute toxicity via oral, dermal, and inhalation routes. An acute oral LD50 greater than 15,800 mg/kg has been reported in rats, and a dermal LD50 greater than 7,900 mg/kg in rabbits. cpsc.govlgcstandards.comresearchgate.net Inhalation studies in rats showed no deaths or signs of toxicity at concentrations of 1.8 mg/L (vapour) over 6 hours. industrialchemicals.gov.aulgcstandards.com
DUP has been found to cause minimal eye irritation in rabbits and did not induce skin irritation or sensitization in human patch tests. industrialchemicals.gov.aucpsc.gov Regarding genotoxicity, DUP has tested negative in bacterial and mammalian mutation assays, and based on broader data for HMWPEs, it is considered unlikely to be genotoxic. industrialchemicals.gov.auindustrialchemicals.gov.au Carcinogenicity data for DUP are currently unavailable, and extrapolation from other phthalates is not possible due to insufficient testing. industrialchemicals.gov.aulgcstandards.com
Reproductive toxicity data for DUP are limited. A 21-day repeated dose toxicity study in rats indicated increased relative testes weight at doses of 1145 and 2305 mg/kg body weight/day, although these weights remained within historical control ranges. industrialchemicals.gov.aucpsc.gov No specific fertility or developmental toxicity studies for DUP are available. industrialchemicals.gov.au However, based on read-across from other HMWPEs, exposure to DUP at high doses may lead to slight adverse developmental effects, such as increased frequencies of skeletal variations. industrialchemicals.gov.auindustrialchemicals.gov.au
In terms of ecotoxicology, this compound shows low acute toxicity to aquatic organisms. For instance, the LC50 for bluegill (Lepomis macrochirus) is reported as greater than 1 mg/L over 96 hours, and for rainbow trout (Oncorhynchus mykiss) as greater than 1.4 mg/L over 96 hours. nih.govlgcstandards.com For Daphnia magna, an EC50 of 4.5 mg/L over 48 hours has been reported, though clumping was observed at lower concentrations. canada.ca
Toxicokinetic data for DUP are not directly available. However, studies on HMWPEs suggest that they are rapidly absorbed in the gastrointestinal tract, metabolized to their corresponding monoesters, and primarily excreted in urine. industrialchemicals.gov.au
Table 1: Summary of Toxicological Data for this compound
| Endpoint | Value | Species/Model | Source |
| Acute Oral LD50 | >15,800 mg/kg bw | Rat | cpsc.govlgcstandards.com |
| Acute Dermal LD50 | >7,900 mg/kg | Rabbit | cpsc.govlgcstandards.com |
| Acute Inhalation LC50 | >1.8 mg/L (vapour) / 6h | Rat | industrialchemicals.gov.aulgcstandards.com |
| Eye Irritation | Minimal | Rabbit | industrialchemicals.gov.aucpsc.gov |
| Skin Irritation | Non-irritating | Rabbit, Human | industrialchemicals.gov.aucpsc.gov |
| Skin Sensitization | Not a sensitizer | Human | industrialchemicals.gov.aucpsc.gov |
| Genotoxicity | Negative (bacterial, mammalian assays) | In vitro | industrialchemicals.gov.auindustrialchemicals.gov.au |
| Reproductive Toxicity | Increased relative testes weight (at high doses) | Rat (21-day study) | industrialchemicals.gov.aucpsc.gov |
| Aquatic Toxicity (Fish) | LC50 >1 mg/L (bluegill, 96h) | Lepomis macrochirus | nih.govlgcstandards.com |
| Aquatic Toxicity (Fish) | LC50 >1.4 mg/L (rainbow trout, 96h) | Oncorhynchus mykiss | nih.govlgcstandards.com |
| Aquatic Toxicity (Crustacea) | EC50 4.5 mg/L (48h) | Daphnia magna | canada.ca |
Structure-Activity Relationships (SAR) in Phthalate Assessment
Structure-Activity Relationships (SAR) play a crucial role in the assessment of phthalates, including this compound. canada.cadmu.dk The toxicological properties of phthalate esters are significantly influenced by the length and nature of their alkyl chains. canada.cacanada.ca For health hazards, SAR analysis has been used to subgroup phthalates based on their effects related to phthalate-induced androgen insufficiency during male reproductive development in rats. canada.cacanada.cacanada.ca For instance, the health effects database for long-chain phthalates, to which DUP belongs, indicates that effects on the liver are a critical endpoint for risk characterization. canada.ca
From an ecological perspective, phthalate subgrouping is primarily based on differences in their log K (octanol-water partition coefficient) and water solubility, which in turn affect their bioaccumulation potential and ecotoxicity. canada.cacanada.cacanada.ca Phthalates within the same subgroup tend to exhibit similar chemical properties, and largely, though not exclusively, similar toxicological properties. canada.cacanada.ca
Read-Across Approaches from Analogous Phthalates
Given the limited specific data for this compound in certain toxicological endpoints, read-across approaches from analogous phthalates, particularly other High Molecular Weight Phthalate Esters (HMWPEs), are frequently employed in its assessment. industrialchemicals.gov.aucpsc.govindustrialchemicals.gov.au This approach is supported by the structural similarities and expected comparable behavior within the HMWPE category. industrialchemicals.gov.au
For example, while DUP-specific toxicokinetic data are not available, studies on other HMWPEs are used to infer that DUP is likely to be rapidly absorbed, metabolized to its monoester, and excreted via urine. industrialchemicals.gov.au Similarly, the potential for slight adverse developmental effects, such as skeletal variations at high doses, is extrapolated from observations in other HMWPEs due to a lack of specific fertility or developmental toxicity studies for DUP. industrialchemicals.gov.auindustrialchemicals.gov.au The Australian Industrial Chemicals Introduction Scheme (AICIS) and the Organisation for Economic Cooperation and Development (OECD) Screening Information Data Set (SIDS) Initial Assessment Report on HMWPEs, along with the NICNAS Phthalates Hazard Compendium, serve as key resources for obtaining relevant read-across information. industrialchemicals.gov.auindustrialchemicals.gov.au Equivalent analyses for DUP, such as those related to tissue concentrations in sediment and soil organisms, can be inferred from data on diisodecyl phthalate (DIDP) due to their similar chemical properties. canada.ca
Exposure Assessment Methodologies
Exposure assessment methodologies for this compound involve evaluating its presence in various environmental compartments and the extent of human exposure through different pathways.
Environmental Concentrations and Human Biomonitoring Data
Environmental monitoring programs have detected this compound in various media. In water bodies across the U.S. during 1981-1982, the mean concentration of DUP was found to be less than 3 ppb. nih.gov In sediments, the mean concentration during the same period was less than 0.6 ppm. nih.gov DUP has also been detected in indoor air, particularly associated with airborne particulates collected at telephone office sites. nih.gov
Human biomonitoring data provides insight into internal exposure to DUP. Specific biomarkers of DUP exposure have been identified through in vitro metabolism studies using human liver microsomes. nih.govnih.gov Four DUP-specific metabolites were confirmed: mono-undecyl phthalate (MUP), mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP). nih.govnih.gov
In human urine samples, MHUP and MCDP were detected in over 83% of the samples, with median concentrations of 0.21 ng/mL and 0.36 ng/mL, respectively. nih.govnih.gov MOUP was detected in 14% of samples, while MUP was not detected. nih.govnih.gov These metabolites often eluted as peak clusters, likely due to the presence of multiple oxidation sites and isomers in technical DUP mixtures. nih.gov MHUP and MCDP are considered suitable biomarkers for assessing background exposure to DUP. nih.govnih.gov
A study focusing on DUP in automobile interiors, where it is used as a plasticizer, assessed total daily intake from wipe samples of vehicle seats. researchgate.net DUP was the predominant organic compound identified in all seat wipes. researchgate.net For seats with visible surface residue, mean DUP concentrations were 6983 ± 7823 µ g/100 cm², with a maximum of 38300 µ g/100 cm². researchgate.net Daily cumulative doses of DUP from automobile seats were estimated, ranging from 7 × 10⁻⁴ to 4 × 10⁻³ mg/kg-day for seats without visible residue, and from 2 × 10⁻³ to 2 × 10⁻² mg/kg-day for seats with visible residue. researchgate.net
Table 2: Urinary Concentrations of this compound Metabolites in Human Samples (N=36)
| Metabolite | Detection Rate (%) | Median Concentration (ng/mL) |
| MHUP | >83 | 0.21 |
| MCDP | >83 | 0.36 |
| MOUP | 14 | |
| MUP | 0 |
Modeling of Environmental Release and Distribution
Modeling of environmental release and distribution for this compound helps predict its fate and transport in various environmental compartments. DUP's production and use as a plasticizer can lead to its release into the environment through various waste streams. echemi.com
Based on its estimated physicochemical properties, DUP is expected to be largely immobile in soil, with an estimated Koc value of 7.7 x 10⁶. echemi.comechemi.com Volatilization from moist soil surfaces is anticipated due to an estimated Henry's Law constant of 5.6 x 10⁻⁵ atm-cu m/mole, though adsorption to soil is expected to mitigate this process. echemi.com DUP is not expected to volatilize from dry soil surfaces given its estimated vapor pressure of 1.2 x 10⁻⁹ mm Hg. nih.govechemi.com
In aquatic environments, DUP is expected to adsorb to suspended solids and sediment due to its high estimated Koc value. echemi.comechemi.com While volatilization from water surfaces is expected based on its Henry's Law constant, this process is significantly attenuated by adsorption to suspended solids and sediment, leading to a long volatilization half-life from a model pond (approximately 1320 years). nih.govechemi.com For a model river and lake, volatilization half-lives are estimated at 1.7 and 19 days, respectively, without considering adsorption. echemi.com
In the atmosphere, DUP, with its low vapor pressure, is expected to exist primarily in the particulate phase and can be removed from the air by wet or dry deposition. echemi.com DUP contains chromophores that absorb at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. echemi.com
Cumulative Risk Assessment Frameworks
Cumulative risk assessment (CRA) is a methodology employed to analyze, characterize, and potentially quantify the combined risks to human health or the environment stemming from exposure to multiple agents or stressors canada.ca. Given the widespread use of phthalates, including this compound, and the potential for co-exposure to multiple phthalate compounds, CRA is a critical component of their risk evaluation epa.govcpsc.gov.
Dose Addition and Hazard Index Approaches
For chemical substances that exert similar toxicological effects through common modes of action, the concept of dose addition is frequently applied in cumulative risk assessment canada.camst.dkturi.org. This approach assumes that the combined effect of a mixture of chemicals can be predicted by summing the doses of individual components, adjusted by their relative potencies, to a common reference chemical canada.caturi.org. In the context of phthalates, particularly those associated with effects such as the "phthalate syndrome" (e.g., adverse effects on male sexual differentiation), the assumption of dose addition has been deemed appropriate based on experimental data canada.caepa.govturi.org.
A widely used method within CRA frameworks that incorporates the principle of dose addition is the Hazard Index (HI) approach canada.camst.dk. The HI is calculated as the sum of individual Hazard Quotients (HQs) for each chemical in a mixture canada.ca. An HQ for a single substance is typically the ratio of the exposure level to an acceptable level (e.g., a Derived No Effect Level, DNEL, or a reference dose) canada.camst.dk. If the HI exceeds a certain threshold (e.g., 1), it may indicate a potential for cumulative risk canada.ca. Studies have utilized the HI method to assess the cumulative risk of phthalate exposure in various populations, including those in the United States, Germany, and Denmark canada.camst.dk.
Consideration of Multiple Chemical Exposures
The assessment of cumulative risk necessitates a comprehensive consideration of multiple chemical exposures, encompassing various sources, pathways, and routes of exposure canada.ca. Phthalates, due to their ubiquitous presence in consumer products and industrial applications, often lead to combined exposures epa.govcpsc.gov. For instance, this compound, as a plasticizer in materials like automobile interiors, can contribute to human exposure via oral, dermal, and inhalation routes researchgate.net.
A study assessing DUP exposure from automobile seats calculated cumulative daily doses from oral, dermal, and inhalation routes. The estimated daily intake of DUP was found to be significantly lower than reported No Observed Adverse Effect Levels (NOAELs) from animal studies and well below the Derived No Effect Levels (DNELs) established under REACH for the general population researchgate.net.
Regulatory Context and Policy Implications
Regulatory bodies worldwide implement frameworks and policies to manage the risks associated with chemical substances like this compound, often addressing them within broader categories such as phthalates due to their shared properties and potential for cumulative effects.
European Union REACH Regulation
This compound is a registered substance under the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation, with an active registration status nih.gov. REACH aims to enhance the safe use of chemicals by requiring manufacturers and importers to gather information on the properties of their chemical substances and register this information with the European Chemicals Agency (ECHA) ontosight.ai. ECHA, along with other regulatory agencies, provides guidelines and may impose restrictions on the use of phthalates to mitigate potential risks ontosight.ai. While DUP itself is registered, the REACH regulation has specifically restricted certain other phthalates (e.g., DEHP, DBP, BBP, DIBP) in various articles, particularly in plasticized materials in toys and childcare articles mst.dksgs.com. Some phthalates have also been included in the EU Authorisation List, requiring authorization for continued use mst.dk.
United States Toxic Substances Control Act (TSCA)
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory and holds an "Active" commercial activity status ellsworth.com. TSCA provides the U.S. Environmental Protection Agency (EPA) with the authority to regulate chemical substances in commerce ontosight.ai. Under TSCA, the EPA conducts risk evaluations to determine whether a chemical substance presents an unreasonable risk of injury to health or the environment under its conditions of use federalregister.gov. While specific, standalone risk evaluations for DUP may not be as prominently published as for other phthalates like diisodecyl phthalate (DIDP) or diisononyl phthalate (DINP) epa.govepa.gov, DUP is part of the broader phthalate category that the EPA considers for cumulative risk analysis epa.gov. The EPA plans to release a cross-phthalate technical support document for cumulative risk analysis for several phthalates, acknowledging the importance of assessing combined exposures epa.gov.
International Harmonization of Risk Assessment Methodologies
The risk assessment of chemical compounds like this compound often involves diverse methodologies and regulatory frameworks across different countries and regions, highlighting the need for international harmonization. The regulatory status of this compound can vary significantly depending on the specific jurisdiction ontosight.ai.
One notable effort towards harmonization is the use of the Organisation for Economic Co-operation and Development (OECD) Screening Information Data Set (SIDS) Initial Assessment Report for High Molecular Weight Phthalate Esters (HMWPE), which has been consulted by national bodies such as the Australian Industrial Chemicals Introduction Scheme (AICIS) for their health hazard assessments of this compound industrialchemicals.gov.au. This demonstrates a shared scientific basis informing national evaluations.
In the European Union, the REACH Regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals) provides a comprehensive framework for chemical management, under which certain phthalates are restricted ontosight.aisysvoskconsulting.com. While some lower molecular weight phthalates (e.g., DEHP, DBP, BBP, DINP, DNOP) have undergone extensive risk assessment by the EU, there remains a lack of information for many other phthalates, including some higher molecular weight ones like DUP, which necessitates further evaluation pac.gr. The concept of "harmonised classification" is a key aspect of international efforts, where evidence, such as potential endocrine disrupting effects, is assessed to determine if a uniform classification across the EU is warranted pac.gr.
Furthermore, the assessment of phthalates often considers them as a group due to similar toxicity concerns and the potential for cumulative effects turi.orgcanada.ca. This approach, particularly for phthalates with common modes of action (e.g., effects on the developing male reproductive system), suggests a move towards more holistic risk assessment methodologies that consider combined exposures rather than just individual substances canada.ca. For instance, the Canadian screening assessment for phthalates has employed a "read-across approach" using data from analogues and quantitative structure-activity relationship (QSAR) models to inform ecological and human health assessments, which are common practices in harmonized scientific evaluation canada.ca.
The variability in regulatory classification and assessment outcomes across regions underscores the challenges in achieving full international harmonization. For example, while one Safety Data Sheet (SDS) indicates this compound is "not classified" according to the EU's CLP Regulation cpachem.com, other authoritative lists, such as the California Safe Cosmetics Program (CSCP), identify hazard traits including carcinogenicity, developmental toxicity, endocrine toxicity, immunotoxicity, reproductive toxicity, and respiratory toxicity nih.gov. Such differences highlight the ongoing need for international dialogue and data sharing to align risk assessment methodologies and regulatory decisions.
Table 1: Overview of this compound Regulatory Mentions and Approaches
| Regulatory Body/Framework | Approach/Status Regarding DUP | Relevance to Harmonization |
| PubChem | CID 19283; lists hazard traits (e.g., endocrine toxicity, reproductive toxicity) nih.gov. | Centralized chemical information database used globally. |
| Australian Industrial Chemicals Introduction Scheme (AICIS) | Conducted health hazard assessment; consulted OECD SIDS Initial Assessment Report on HMWPE industrialchemicals.gov.au. | Utilizes international guidelines (OECD SIDS) for national assessment. |
| European Union (REACH Regulation) | Framework for chemical management; DUP (branched and linear) was on the CoRAP list (Community Rolling Action Plan) in 2014, assessed by Denmark sysvoskconsulting.com. | Aims for harmonized chemical management within the EU; ongoing evaluation for classification and restrictions. |
| U.S. Environmental Protection Agency (EPA) | Listed as a High Production Volume (HPV) chemical; Toxic Substances Control Act (TSCA) framework applies nih.govontosight.ai. | National framework for chemical management; contributes to global data. |
| Canadian Phthalate Substance Grouping | Uses read-across and QSAR models for assessment; considers cumulative effects for phthalates canada.ca. | Methodological harmonization (read-across, QSAR) and consideration of cumulative risk. |
Future Directions in Regulatory Science and Risk Management
The future of regulatory science and risk management for this compound, and phthalates in general, is characterized by an evolving understanding of their environmental fate and potential effects, driving the development of more sophisticated assessment tools and policy approaches. As research into the effects of this compound and other phthalates progresses, regulatory policies are expected to adapt to further protect human health and the environment ontosight.ai.
A significant future direction involves the continued evaluation of scientific evidence by regulatory bodies. For instance, the European Chemicals Agency (ECHA) plays a crucial role in assessing new scientific data concerning phthalate restrictions under the REACH Regulation epa.govindustrialchemicals.gov.au. This ongoing evaluation ensures that regulations remain responsive to the latest scientific insights.
The focus on cumulative risk assessment is a critical area for future development. Many phthalate esters, including this compound, are believed to have similar health effects and modes of action, leading to concerns about cumulative exposure turi.org. While individual substance assessments may show adequate margins of exposure, the potential risks from concurrent exposure to multiple similar phthalates are a recognized gap in current assessments canada.ca. Future regulatory science aims to integrate cumulative risk assessment more effectively to provide a more comprehensive understanding of real-world exposure scenarios and their potential impacts pac.grturi.orgcanada.ca.
Another important aspect is the proactive identification of data gaps and the requirement for further information from industry. Regulatory strategies, such as Denmark's "Phthalate strategy," involve reviewing phthalates for which knowledge is currently limited and, if necessary, requiring additional data from manufacturers to adequately evaluate risks pac.gr. This ensures that regulatory decisions are based on robust scientific evidence.
Research into the environmental presence and sources of phthalates, such as studies on PM2.5-bound phthalates and their substitutes, including this compound, will continue to inform future regulatory measures aimed at mitigating exposure researchgate.net. Understanding the spatioseasonal variations and source apportionment of these compounds is vital for targeted risk management strategies researchgate.net.
Enhanced Cumulative Risk Assessment: Moving beyond individual substance assessments to consider the combined effects of multiple phthalates.
Proactive Data Generation: Identifying and addressing data gaps through industry reporting and targeted research.
Integration of New Scientific Findings: Continuously updating regulatory policies based on evolving scientific understanding of chemical effects and exposure pathways.
Global Collaboration: Strengthening international efforts to harmonize risk assessment methodologies and classifications to ensure consistent protection worldwide.
Conclusions and Future Research Directions
Summary of Current Understanding on Diundecyl Phthalate's Environmental and Health Impacts
Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility, transparency, and durability of polyvinyl chloride (PVC) plastics nih.govontosight.aiwikipedia.org. While DUP is not naturally occurring in the environment, it can leach from products and subsequently accumulate in water bodies, posing potential environmental concerns ontosight.aicanada.caapecwater.com. Its metabolites are also excreted through human urine and wastewater, entering the environment via treated sewage, industrial lubricants, and waste apecwater.com.
From a human health perspective, DUP is generally considered to have low acute oral and dermal toxicity, based on data extrapolated from other high molecular weight phthalates industrialchemicals.gov.au. Studies in rats exposed to DUP vapor at 1.8 mg/L showed no deaths or signs of toxicity industrialchemicals.gov.au. DUP has been reported to cause minimal eye irritation in rabbits and no skin irritation or sensitization in humans industrialchemicals.gov.au. Furthermore, it has tested negative in bacterial and mammalian mutation assays, suggesting a low likelihood of genotoxicity industrialchemicals.gov.au.
However, DUP has been identified as a subchronic toxicant cpsc.govresearchgate.net. Exposure to DUP has been associated with decreased body weight, increased relative liver weight, histopathological changes, altered liver enzyme levels, and reductions in testicular weight, sperm count, and motility in animal studies cpsc.govresearchgate.net. While direct fertility or developmental toxicity studies for DUP are limited, high molecular weight phthalate esters (HMWPE) generally show slight developmental effects at high doses industrialchemicals.gov.au. There is currently no carcinogenicity data specifically for DUP, and extrapolation from other phthalates is not feasible due to insufficient testing industrialchemicals.gov.au. Phthalates, as a class, are recognized as endocrine disruptors capable of interfering with hormonal systems, and concerns regarding their potential to induce adverse reproductive and developmental effects are well-documented nih.govontosight.aiapecwater.comcpsc.govnih.gov.
Identification of Key Research Gaps in Toxicology and Exposure Assessment
Despite existing toxicological data, several critical research gaps persist regarding this compound. A significant gap lies in the lack of comprehensive data on the toxicokinetics of DUP, which is essential for understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems industrialchemicals.gov.au. Furthermore, specific studies on the fertility and developmental toxicity of DUP are absent, limiting a full understanding of its potential impact on reproduction and development industrialchemicals.gov.au. The absence of carcinogenicity data for DUP also represents a notable research gap, making it impossible to assess its carcinogenic potential directly or through extrapolation from other phthalates industrialchemicals.gov.au.
In exposure assessment, the identification of specific biomarkers for DUP in humans remains an area requiring further research. Such biomarkers would be invaluable for accurately assessing human exposure, especially given the evolving patterns of phthalate exposure due to legislative changes and consumer demands nih.gov. Analytical challenges also contribute to exposure assessment gaps, particularly in complex matrices like food. The inherent complexity of food matrices can lead to significant matrix effects or interferences during analysis nih.gov. Additionally, the risk of contamination from ubiquitous plastic equipment and laboratory instrumentation at nearly every analytical stage, from sampling to final analysis, presents a persistent challenge nih.govresearchgate.net. Preventing the hydrolysis of diesters prior to analysis is another critical consideration that requires robust methodological approaches nih.gov.
Emerging Analytical Challenges and Methodological Advancements
The accurate and precise determination of phthalate esters like DUP in environmental and biological samples presents ongoing analytical challenges. A primary difficulty is the ubiquitous presence of phthalates, leading to "blank problems" where contamination can occur from laboratory air, glassware, solvents, and other materials, often resulting in false positives or overestimated results nih.govresearchgate.net. The complexity of various matrices, such as food, can also induce significant matrix effects and interferences, complicating the analytical process nih.gov.
Despite these challenges, significant methodological advancements are emerging to improve phthalate analysis. Online solid phase extraction coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has been employed to investigate the in vitro metabolism of DUP and identify potential biomarkers of exposure nih.gov. Quantification of DUP metabolites has been achieved using calibration curves derived from analogous metabolites of other phthalates, such as mono(hydroxyisononyl) phthalate (MHNP), mono(oxononyl) phthalate (MONP), and mono(carboxynonyl) phthalate (MCOP) from di-isononyl phthalate (DiNP) nih.gov.
The application of Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) following QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup has shown promise for the analysis of phthalates in complex samples like rice nih.gov. These simple and rapid extraction protocols, combined with highly sensitive analytical methodologies, facilitate high-throughput analysis nih.gov. Furthermore, recent developments include novel non-targeted screening methods utilizing liquid chromatography coupled with mass spectrometry, enabling the detection of various phthalates in a single, rapid analysis, irrespective of their specific R and R' radicals mdpi.com. LC-MS/MS, by focusing on characteristic m/z ions (e.g., 149 and 163), offers a robust tool for the rapid and precise detection of phthalates in diverse samples, including textiles, enhancing regulatory compliance and public health protection mdpi.com.
Implications for Sustainable Chemical Management and Public Health Protection
The understanding of this compound's properties and potential impacts carries significant implications for sustainable chemical management and public health protection. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), have established guidelines and restrictions on the use of phthalates to mitigate potential risks ontosight.ai. In the United States, the Toxic Substances Control Act (TSCA) provides a framework for managing industrial chemicals, and regulatory policies are expected to evolve as further research on phthalates emerges ontosight.ai.
A key trend in sustainable chemical management is the ongoing phase-out of certain phthalates from numerous products in regions like the U.S. and the European Union, driven by increasing health concerns. These are often replaced by higher molecular weight phthalates or non-phthalic plasticizers nih.govwikipedia.org. The use of specific phthalates is already regulated in various consumer products, including toys, childcare articles, food-contact materials, and medical devices mst.dk. Canada's Chemicals Management Plan (CMP) includes DUP and other phthalate esters in its screening assessment, considering potential health and ecological effects, consumer exposure, and alignment with international efforts canada.ca. This initiative emphasizes a subgrouping approach that accounts for differences in health hazards, environmental fate, and behavior canada.ca.
For public health protection, biomonitoring of phthalates in plastic-based products is crucial to safeguard consumer well-being mdpi.com. The development and implementation of advanced analytical techniques are indispensable for effective monitoring of phthalate levels, ensuring adherence to safety regulations mdpi.com. Restrictions on phthalate use in various countries, including the U.S., Canada, Europe, and Japan, are actively reshaping usage patterns ca.gov. For instance, California has banned the use of several phthalates, including Bis(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DnBP), Butylbenzyl phthalate (BzBP), Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Di-n-octyl phthalate (DnOP), in children's toys and childcare articles at concentrations exceeding 0.1% ca.gov. This legislation mandates manufacturers to prioritize the use of the least toxic alternatives when replacing phthalates ca.gov. The concern over cumulative effects of different phthalates, due to their similar health impacts and modes of action, underscores the need for comprehensive risk assessments that consider additive effects, even from compounds with varying potencies turi.org. Risk assessments, such as those conducted for DUP exposure from automobile interiors, are vital for understanding and managing potential human exposure pathways researchgate.net.
Q & A
Q. What are the established laboratory synthesis methods for Diundecyl phthalate (DUP), and how do reaction conditions affect isomer distribution?
DUP is synthesized via esterification of phthalic anhydride with undecanol, typically under acidic or enzymatic catalysis. Isomer distribution (branched vs. linear chains) depends on reaction temperature, catalyst type, and alcohol purity. For example, branched isomers may dominate at higher temperatures due to steric effects . Optimization requires GC-MS or HPLC analysis to quantify isomer ratios .
Q. What analytical techniques are recommended for detecting DUP in environmental matrices, and what are their sensitivity thresholds?
Gas chromatography coupled with mass spectrometry (GC-MS) or two-dimensional GC with time-of-flight MS (GC×GC-TOFMS) are preferred. GC×GC-TOFMS offers superior resolution for isomer separation, with a reported limit of detection (LOD) of 3.67 ng/g in dust samples . For quantification, internal standards like deuterated phthalates (e.g., DEP-D4) are critical to minimize matrix interference .
Q. How should DUP be stored to maintain stability in laboratory settings?
DUP should be stored in sealed containers at room temperature (20–25°C) in a dry environment. Its low water solubility (33 ng/L at 25°C) and high boiling point (523°C) reduce volatility, but exposure to light or moisture may accelerate degradation .
Advanced Research Questions
Q. What methodological challenges arise when assessing DUP's endocrine-disrupting effects in vivo?
Key challenges include:
- Dose-response variability : Subchronic exposure studies in rodents show inconsistent NOAELs (No Observed Adverse Effect Levels), necessitating longer-term assays to capture latent effects .
- Metabolite interference : DUP's primary metabolite, mono-undecyl phthalate (MUP), may exhibit distinct toxicity, requiring tandem quantification of parent and metabolite levels .
- Model organism selection : Zebrafish embryos are used for rapid screening, but translational relevance to mammals requires validation .
Q. How do DUP's physicochemical properties influence its environmental persistence and bioaccumulation potential?
DUP’s high log Kow (~9.5 estimated) and low water solubility favor adsorption to organic matter in soil/sediment, reducing mobility. However, its vapor pressure (0.038 Pa at 25°C) suggests limited atmospheric dispersal. Bioaccumulation is likely low in aquatic organisms due to large molecular size, though terrestrial invertebrates may show higher uptake . Degradation pathways (e.g., microbial hydrolysis) remain understudied, highlighting a research gap .
Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for DUP?
Discrepancies often stem from:
- Metabolic activation : In vitro systems (e.g., HepG2 cells) lack metabolic enzymes to convert DUP to bioactive metabolites. Co-culture models with liver microsomes may bridge this gap .
- Exposure timing : Acute in vitro assays may miss chronic effects observed in vivo, such as hepatic steatosis. Longitudinal studies with multi-omics profiling (e.g., transcriptomics, lipidomics) are recommended .
Q. What strategies are effective for analyzing DUP degradation products in environmental samples?
Advanced workflows include:
- Non-targeted screening : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify unknown metabolites .
- Isotope labeling : Use of ¹³C-labeled DUP to track degradation pathways in soil microcosms .
Regulatory and Risk Assessment Questions
Q. Why are cumulative risk assessments critical for DUP, and what methodologies address coexposure with other phthalates?
DUP is often used with DIDP (Diisodecyl phthalate) in industrial blends, necessitating evaluation of additive or synergistic effects. The U.S. EPA’s 2023 draft framework proposes a common mechanism grouping based on shared metabolic pathways (e.g., peroxisome proliferation) and recommends probabilistic models to estimate combined hazard indices .
Q. What gaps exist in current toxicity data for DUP, and how can they be addressed experimentally?
Major gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
